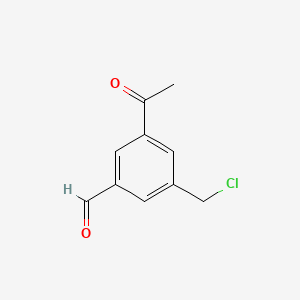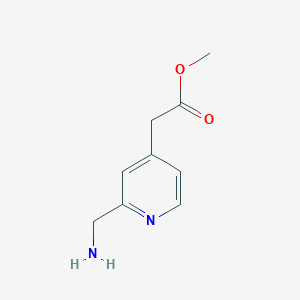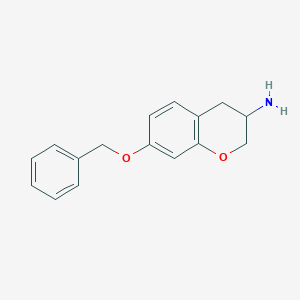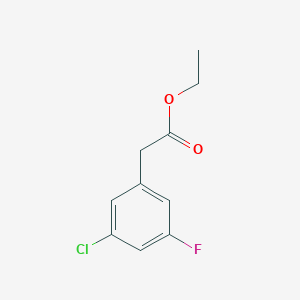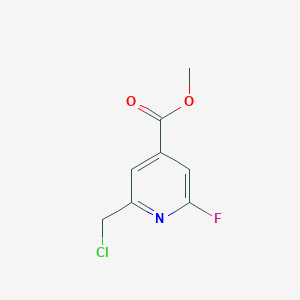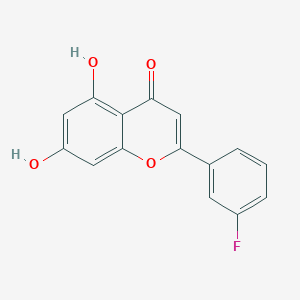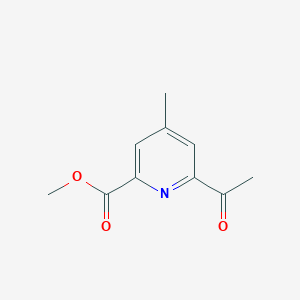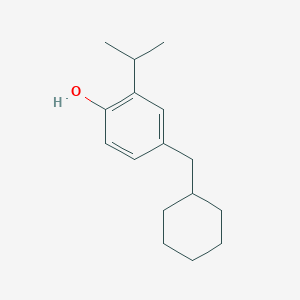
4-(Cyclohexylmethyl)-2-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)-2-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
2-Isopropylphenol+Cyclohexylmethyl chlorideK2CO3,Toluenethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl)-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: Formation of brominated derivatives.
科学的研究の応用
4-(Cyclohexylmethyl)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)-2-isopropylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
4-(Cyclohexylmethyl)phenol: Lacks the isopropyl group, resulting in different chemical properties.
2-Isopropylphenol: Lacks the cyclohexylmethyl group, leading to different reactivity and applications.
4-(Cyclohexylmethyl)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(Cyclohexylmethyl)-2-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical transformations and applications.
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)15-11-14(8-9-16(15)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChIキー |
LDBTYUUMYMFEOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)CC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


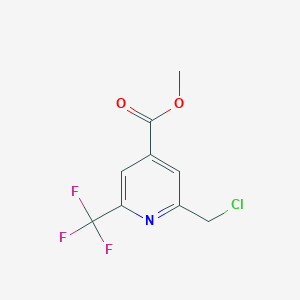

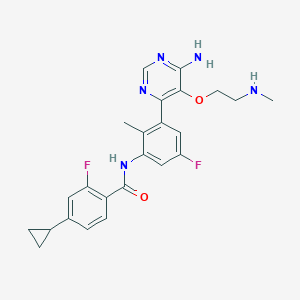
![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)
